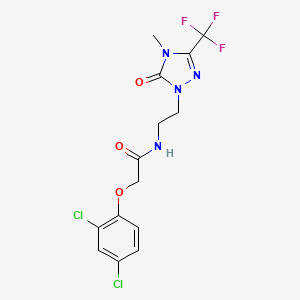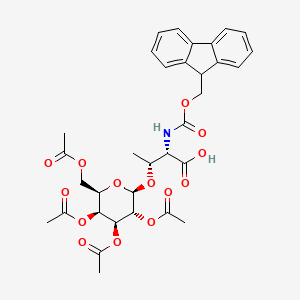
2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile is an organic compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of benzylsulfanyl and methylstyryl groups attached to a nicotinonitrile core, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzylsulfanyl and methylstyryl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism by which 2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. The benzylsulfanyl and methylstyryl groups can interact with enzymes or receptors, modulating their activity. The nicotinonitrile core may also play a role in binding to nucleic acids or proteins, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(4-methylstyryl)benzene: Shares the methylstyryl groups but lacks the benzylsulfanyl and nicotinonitrile components.
2-(Benzylsulfanyl)nicotinonitrile: Contains the benzylsulfanyl and nicotinonitrile groups but lacks the methylstyryl groups.
Uniqueness
This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications .
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2S/c1-23-8-12-25(13-9-23)16-18-28-20-29(19-17-26-14-10-24(2)11-15-26)33-31(30(28)21-32)34-22-27-6-4-3-5-7-27/h3-20H,22H2,1-2H3/b18-16-,19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUSZPDWHRODLZ-JQNBNMKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=CC=C3)C=CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=CC=C3)/C=C/C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate](/img/structure/B2900582.png)

![Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2900586.png)
![3-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2900587.png)
![1-[(Cinnamoyloxy)imino]cyclododecane](/img/structure/B2900590.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2900592.png)


